トリブチルスズイソシアネート

概要

説明

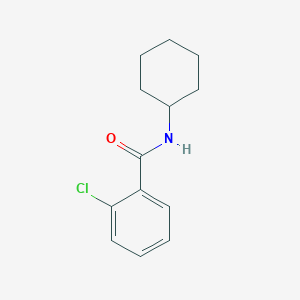

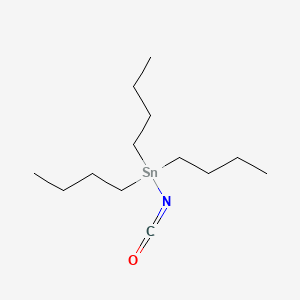

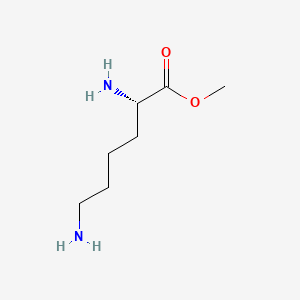

Tributyltin isocyanate is a compound with the molecular formula C13H27NOSn . It is also known by other names such as tributyl (isocyanato)stannane and TRI-N-BUTYLISOCYANATOTIN .

Molecular Structure Analysis

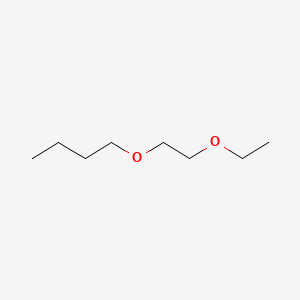

The molecular structure of Tributyltin isocyanate consists of three butyl groups (C4H9) attached to a tin (Sn) atom, which is also attached to an isocyanate group (NCO) . The InChI string representation of the molecule isInChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 . Chemical Reactions Analysis

Tributyltin compounds are known to react with isocyanates to give tributyltin derivatives of ureas . They are also involved in the cyclotrimerization of isocyanates, a reaction that is widely reported to provide a variety of polyurethane materials with improved properties .Physical and Chemical Properties Analysis

Tributyltin isocyanate has a molecular weight of 332.07 g/mol . It has a refractive index of 1.489 (lit.), a boiling point of 297 °C (lit.), and a density of 1.203 g/mL at 25 °C (lit.) .科学的研究の応用

有機金属化合物の製造

トリブチルスズイソシアネートは、さまざまな企業が製造する数多くの有機金属化合物の一つです 。これらの化合物は、しばしば他の化学物質や材料の製造に使用されます。

試薬および触媒

トリブチルスズイソシアネートのような有機金属化合物は、有用な試薬および触媒です 。それらはさまざまな化学反応を促進することができ、工業化学において貴重な存在となります。

前駆体材料

トリブチルスズイソシアネートは、さまざまな用途において前駆体材料として機能します 。前駆体材料とは、化学変化を受けて別の物質になる物質です。この場合、トリブチルスズイソシアネートは、他の化合物や材料を製造するために使用される可能性があります。

薄膜堆積

トリブチルスズイソシアネートは、薄膜堆積に用途があります 。薄膜堆積とは、材料科学において、基板表面にナノメートルからマイクロメートルまでの非常に薄い材料の膜を堆積させるプロセスです。

医薬品

トリブチルスズイソシアネートを含む有機金属化合物は、製薬業界で使用されています 。それらは、さまざまな医薬品の合成において、触媒、試薬、またはビルディングブロックとして役立ちます。

LED製造

トリブチルスズイソシアネートは、発光ダイオード(LED)の製造にも使用されます 。それは、LED内の特定の材料または層の製造に使用される可能性があります。

作用機序

Target of Action

Tributyltin isocyanate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

The compound interacts with its targets through a process known as endocrine disruption . It binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The primary biochemical pathways affected by Tributyltin isocyanate are the steroid hormone biosynthesis and retinol metabolism . The compound’s interaction with the RXR and PPARγ receptors can disrupt these pathways, potentially affecting both reproduction and lipogenesis functions .

Pharmacokinetics

It’s known that the compound has a low water solubility and tends to absorb more readily to organic matter in soils or sediment .

Result of Action

The molecular and cellular effects of Tributyltin isocyanate’s action are significant. It can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It’s also known to cause endocrine-type responses, whereas mortality occurs at higher concentrations .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of Tributyltin isocyanate. For instance, the compound’s toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Moreover, TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species .

Safety and Hazards

将来の方向性

Research on Tributyltin isocyanate and related compounds is ongoing, with a focus on their potential applications in various fields. For instance, they are being studied for their antileishmanial and cytotoxic potential . Additionally, research is being conducted on catalysts for isocyanate cyclotrimerization, a reaction in which Tributyltin isocyanate can potentially play a role .

生化学分析

Biochemical Properties

Tributyltin isocyanate, like other organotin compounds, is known to interact with various enzymes, proteins, and other biomolecules. For example, tributyltin, a related compound, has been found to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions can alter a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

The cellular effects of tributyltin isocyanate are not well-studied. Tributyltin, a related compound, has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca 2+ in β-cells . It also increases the production of reactive oxygen species and the phosphorylation of protein kinase C and extracellular signal-regulated kinase .

Molecular Mechanism

Tributyltin, a related compound, is known to exert its effects at the molecular level through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies on tributyltin, a related compound, have shown that it can induce insulin dysregulation and disturb glucose homeostasis over time .

Dosage Effects in Animal Models

Studies on tributyltin, a related compound, have shown that it can induce endocrine-type responses at very low concentrations in fish species .

Metabolic Pathways

Tributyltin, a related compound, is known to be metabolized by marine fauna and flora . Fish and crustaceans have an active cytochrome P-450 dependent monooxygenase system that oxidizes tributyltin to a series of hydroxylated derivatives .

Transport and Distribution

Tributyltin, a related compound, is known to adhere to bed sediments when introduced into a marine or aquatic environment .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This could potentially provide insights into the subcellular localization of tributyltin isocyanate.

特性

IUPAC Name |

tributyl(isocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNDMHXMXDGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218298 | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-99-2 | |

| Record name | Tributylisocyanatostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)